molecular formula C20H26ClNO B1679963 Normethadone hydrochloride CAS No. 847-84-7

Normethadone hydrochloride

Cat. No. B1679963
CAS RN: 847-84-7
M. Wt: 331.9 g/mol
InChI Key: GYWUCVKLUKFJLC-UHFFFAOYSA-N
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Description

Normethadone is an opioid which suppresses coughing by central and peripheral mechanisms [FDA Label] [A19797].Compounds with activity like opiate alkaloids, acting at ipioid receptors. They act centrally on the medullary cough center. Properties include induction of analgesia or narcosis. Normethadone was discontinued.

Scientific Research Applications

Metabolism and Metabolites Identification

Normethadone hydrochloride has been the subject of various studies focusing on its metabolism. One such study identified that normethadone, along with isomethadone, is metabolized by microsomal preparations in guinea pig liver, resulting in specific pyrrolines. This research also developed a gas chromatographic procedure for quantitative determination of unchanged drugs, cyclic metabolites, and N-oxides of methadone, isomethadone, and normethadone in microsomal homogenates (Beckett, Mitchard, & Shihab, 1971).

Influence on N-Demethylation and N-Oxidation

The impact of methyl substitution on normethadone's N-demethylation and N-oxidation in various animal species was explored in another study. This research indicated that these metabolic processes were influenced by the configuration of the methyl substituent present in normethadone. Kinetic values were determined for liver microsomal N-demethylation of normethadone by rats and guinea pigs, and N-oxidation by guinea pigs, revealing insights into the compound's metabolism (Beckett, Mitchard, & Shihab, 1971).

Respiratory Depression in Opiate Poisoning

In a clinical setting, normethadone has been used in cases of opiate poisoning. A study reported the successful treatment of severe infantile opiate poisoning using continuous naloxone infusions, where one of the cases involved intoxication with normethadone. This highlights its relevance in medical toxicology and emergency medicine (Tenenbein, 1984).

Interaction with Other Substances

Normethadone's interaction with other substances, particularly its differential influence on hippocampal long-term potentiation compared to other opioids like methadone, was examined. This study suggests that normethadone and similar compounds might interact differently with neural pathways, contributing to our understanding of its distinct pharmacological effects (Krug, Matthies, Wagner, & Brödemann, 1993).

properties

IUPAC Name

6-(dimethylamino)-4,4-diphenylhexan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.ClH/c1-4-19(22)20(15-16-21(2)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,4,15-16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWUCVKLUKFJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(CCN(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

467-85-6 (Parent)
Record name Normethadone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000847847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60233711
Record name Normethadone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Normethadone hydrochloride

CAS RN

847-84-7
Record name 3-Hexanone, 6-(dimethylamino)-4,4-diphenyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Normethadone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000847847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Normethadone hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl(4-oxo-3,3-diphenylhexyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORMETHADONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIV53II16G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
E BYE - 1976 - actachemscand.org
The weak analgetic normethadone crystallizes as a hydrochloride in the triclinio space group PI, with unit cell dimensions a= 9.142 (2) Â; 0= 9.438 (2) Â; c= 13.318 (3) Â;< x= 69.3 l (2); ß…
Number of citations: 2 actachemscand.org
F Magora, J Chrubasik, D Damm… - Anesthesia & …, 1987 - journals.lww.com
… Levomethadone hydrochloride and the internal standard, normethadone hydrochloride, were obtained from Hoechst AG, Frankfurt. The n-pentane, isoamyl alcohol, and toluene used …
Number of citations: 15 journals.lww.com
WR Külpmann, R Fitzlaff, A Spring, H Dietz - 1983 - degruyter.com
A gaschromatographic method is presented for the determination of thiopental (and of its metabolite pentobarbital) in cases of severe head injuries treated by induction of therapeutic …
Number of citations: 8 www.degruyter.com
M Gergov, P Nokua, E Vuori, I Ojanperä - Forensic science international, 2009 - Elsevier
… (Rockville, MD, USA), naltrexone from National Agency for Medicines (Helsinki, Finland), methadone hydrochloride from Leiras (Turku, Finland), normethadone hydrochloride from Oy …
Number of citations: 159 www.sciencedirect.com
SO Badiru - 1989 - search.proquest.com
… Normethadone hydrochloride Crystals with melting point 174-177, soluble in wacer and alcohol. A 1% solution in … Normethadone hydrochloride (same as Methadone hydrochloride) …
Number of citations: 6 search.proquest.com
ATC Vet—QR05DB25 - Interactions, 2004 - drugfuture.com
USP 31 (Naphazoline Hydrochloride). A white, odourless, crystalline powder. Freely soluble in water and in alcohol; very slightly soluble in chloroform; practically insoluble in ether. pH …
Number of citations: 2 www.drugfuture.com
L MARTIN, K GENEST, JAR CLOUTIER, CG FARMILO - 1963 - unodc.org
The Bulletin on Narcotics presents in this issue the continuation of the Canadian series of articles on the" Physico-chemical methods for identification of narcotics" which appeared in …
Number of citations: 2 www.unodc.org
RL Meek - Bibliography 1975–76 Organic and Organometallic …, 1977 - Springer
… Normethadone hydrochloride …
Number of citations: 0 link.springer.com
M Kuhnert-Brandstätter, L Friedl - Microchimica Acta, 1984 - Springer
Sechs Zweistoffsysteme von Pharmaka wurden beschrieben, deren Komponenten sich chemisch nur soweit unterscheiden, daß Isomorphie erwartet werden kann. Die bearbeiteten …
Number of citations: 0 link.springer.com

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